molecular formula C15H13N3O3S2 B2630183 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034548-21-3

N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2630183
CAS No.: 2034548-21-3
M. Wt: 347.41
InChI Key: BKQKPVIQGZFTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazoles are a class of organic compounds containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs due to their significant biological activities .


Synthesis Analysis

Isoxazoles can be synthesized through various pathways. The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The structure of isoxazoles consists of a five-membered ring containing an oxygen atom and a nitrogen atom . The exact structure of “N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide” would depend on the specific arrangement of these atoms and the attached groups.


Chemical Reactions Analysis

The main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazoles can vary widely depending on their specific structure. Isoxazoles are known for their synthetic availability, special chemical and biological properties, and widespread practical use .

Scientific Research Applications

  • Synthesis and Material Science : A study by Mamedov et al. (2016) outlines a novel synthetic approach that could be applied to N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. This approach involves the rearrangement of oxiranes and is significant for the synthesis of di- and mono-oxalamides, indicating potential applications in material science and organic synthesis (Mamedov et al., 2016).

  • Photoluminescence and Electronic Properties : Research by Kostyuchenko et al. (2017) on photoluminescent donor–acceptor–donor molecules that feature bithiophene units suggests potential applications in electronic devices and luminescent materials. The findings could be relevant for understanding and utilizing the properties of N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in optoelectronics (Kostyuchenko et al., 2017).

  • Polymer Science : A study by Krompiec et al. (2013) on the synthesis and properties of novel polythiophenes linked with bithiophene units could offer insights into the use of N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in polymer science, particularly in the development of conducting polymers (Krompiec et al., 2013).

  • Herbicidal Applications : Research by Hwang et al. (2005) on isoxazole derivatives in the context of rice herbicides indicates that similar compounds, like N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, might have potential applications in agricultural chemistry, especially as herbicides (Hwang et al., 2005).

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore new synthetic routes and applications for isoxazoles .

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(15(20)17-13-4-7-21-18-13)16-6-3-11-1-2-12(23-11)10-5-8-22-9-10/h1-2,4-5,7-9H,3,6H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQKPVIQGZFTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.